molecular formula C13H22O2 B14351056 Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- CAS No. 98506-58-2

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-

Cat. No.: B14351056
CAS No.: 98506-58-2
M. Wt: 210.31 g/mol
InChI Key: NDZPXEMTGZWBCT-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework and the presence of multiple functional groups, including hydroxyl and methylene groups. The bicyclo[3.3.1]nonane skeleton is a common motif in many natural products and synthetic compounds, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the methylene group.

    Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.

    2,6-Dimethylbicyclo[3.3.1]nonane: Similar framework with different substituents.

Uniqueness

Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is unique due to its specific combination of functional groups and rigid bicyclic structure.

Properties

CAS No.

98506-58-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane-2,3-diol

InChI

InChI=1S/C13H22O2/c1-8-9-5-6-12(2,3)10(8)7-11(14)13(9,4)15/h9-11,14-15H,1,5-7H2,2-4H3

InChI Key

NDZPXEMTGZWBCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(=C)C1CC(C2(C)O)O)C

Origin of Product

United States

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